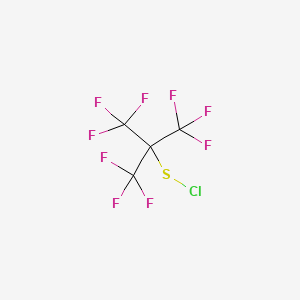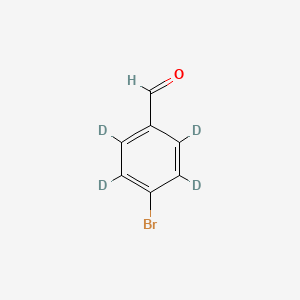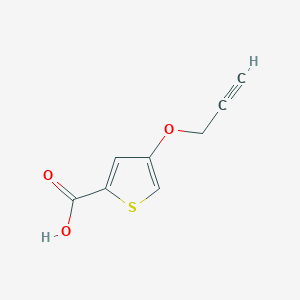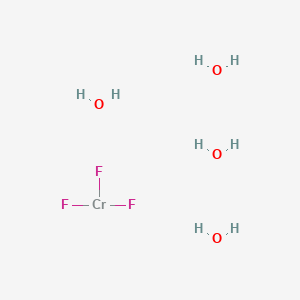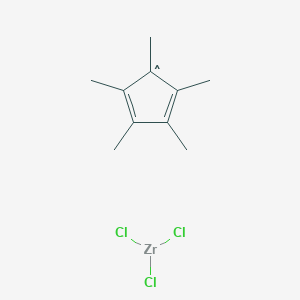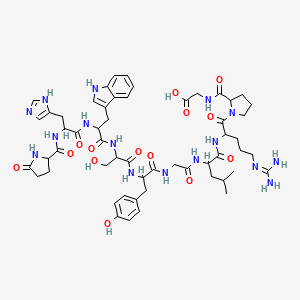![molecular formula C21H19ClNO4+ B12062104 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride, also known as chelerythrine chloride, is a benzophenanthridine alkaloid. This compound is derived from the plant Chelidonium majus and other members of the Papaveraceae family. It is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride typically involves the oxidation of protopine. The process includes the following steps:
Oxidation: Protopine is oxidized using hydrogen peroxide or chloramine to form a quinone intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzophenanthridine structure.
Methylation: The final step involves methylation to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chloramine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydrochelerythrine, and substituted benzophenanthridines .
科学的研究の応用
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell signaling pathways, particularly in apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The compound exerts its effects primarily through the inhibition of protein kinase C (PKC). It binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.
Berberine: An isoquinoline alkaloid with antimicrobial and anticancer properties.
Palmatine: An alkaloid with anti-inflammatory and antimicrobial activities.
Uniqueness
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride is unique due to its potent inhibition of protein kinase C, making it a valuable tool in studying cell signaling pathways and a potential therapeutic agent in cancer treatment .
特性
分子式 |
C21H19ClNO4+ |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1; |
InChIキー |
WEEFNMFMNMASJY-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




